N-Acryloyl-2-methylalanine

Description

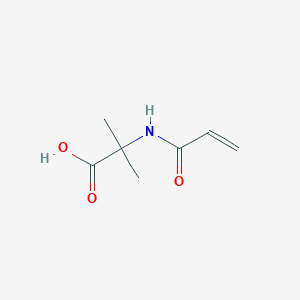

N-Acryloyl-2-methylalanine (CAS: 29513-50-6) is a functionalized amino acid derivative with the molecular formula $ \text{C}7\text{H}{11}\text{NO}3 $. Its structure comprises a 2-methylalanine backbone modified with an acryloyl group (-CO-CH$2$-CH$_2$-) at the amino terminus, resulting in a carboxylate group and a reactive vinyl moiety . This compound is synthesized via hydrolysis of poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), a process that introduces pendant dimethyl groups and a carboxylate, forming poly(this compound) (PAMA) .

PAMA exhibits structural resemblance to alkylated 2-acrylamido-2-methylpropanesulfonic acid (AMPS) polymers, enabling its application as a kinetic hydrate inhibitor (KHI) in oil and gas pipelines. Its carboxylate group enhances water solubility, while the hydrophobic dimethyl groups disrupt hydrate crystal formation, a critical property for industrial flow assurance .

Propriétés

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFWDHYZMVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314794 | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-50-6 | |

| Record name | NSC288647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Standard Preparation Method

- 2-methylalanine (2-aminoisobutyric acid)

- Acryloyl chloride

- Sodium hydroxide (NaOH)

- Hydroquinone (polymerization inhibitor)

- Water

- Hydrochloric acid (HCl)

- Tetrahydrofuran (THF) or acetone (for washing)

- Nitrogen gas (inert atmosphere)

The following is a representative and widely cited synthesis protocol for N-acryloyl-2-methylalanine:

| Step | Procedure Details |

|---|---|

| 1 | Dissolve 2-methylalanine and hydroquinone in aqueous NaOH solution. Cool to 0 °C under nitrogen. |

| 2 | Add acryloyl chloride dropwise with stirring, maintaining 0 °C. |

| 3 | Stir for 1–2 hours at room temperature under nitrogen. |

| 4 | Acidify with HCl to pH ≈ 2, causing product precipitation. |

| 5 | Filter, wash with water and THF or acetone, and dry under vacuum. |

2.3. Example Quantities and Yields

$$

\text{2-methylalanine} + \text{acryloyl chloride} \xrightarrow{\text{NaOH, 0°C, N}_2} \text{this compound} + \text{HCl}

$$

Purification and Characterization

- The crude product is obtained as a white or pinkish powder.

- Washing with cold water and organic solvents (THF or acetone) removes impurities and unreacted reagents.

- Final drying is performed under reduced pressure.

- Characterization is typically done by NMR spectroscopy, confirming the presence of the acryloyl and amino acid moieties.

Alternative and Related Methods

While the above protocol is standard, variations exist:

- Use of Triethylamine and Acetone: In some protocols, triethylamine is used as a base, and acetone as a solvent, with dropwise addition of acryloyl chloride at low temperature, followed by acidification and filtration.

- Polymerization Inhibitors: Hydroquinone or 2,3-di-tert-butyl-4-methoxyphenol are often added to prevent undesired polymerization of the acryloyl group during synthesis.

- Inert Atmosphere: Nitrogen or argon is used to exclude oxygen and moisture, minimizing side reactions and oxidation.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Temperature | 0 °C (addition), RT (stirring) | Low temp prevents side rxns |

| pH for Precipitation | ~2 (acidified with HCl) | Ensures product precipitation |

| Reaction Atmosphere | Nitrogen or Argon | Prevents oxidation/polymerization |

| Solvent | Water (reaction), THF/acetone (washing) | |

| Yield | ~72% | Dependent on work-up |

Research Findings and Notes

- The reaction is straightforward, but care must be taken to prevent polymerization of the acryloyl group, hence the addition of inhibitors and use of cold temperatures.

- The product is typically isolated as a solid after acidification and filtration, with yields reported around 70–75%.

- The method is scalable and reproducible, as demonstrated in both small-scale and preparative-scale syntheses.

- NMR and other spectroscopic methods confirm the structure and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.

Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Substitution: Typically involves nucleophiles such as amines or thiols.

Major Products

Polyacrylamides: Formed through polymerization.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Polymer Chemistry

NAMA serves as a monomer in the synthesis of various polymers. Its acryloyl group allows for the formation of cross-linked networks, which can enhance material properties such as mechanical strength and thermal stability.

Key Findings:

- NAMA can be polymerized to create hydrogels with tunable properties, making it suitable for applications in drug delivery systems .

- The ability to form copolymers with other monomers expands its utility in creating specialized materials for specific applications.

Materials Science

In materials science, NAMA is utilized in developing advanced materials with unique physical and chemical properties. It contributes to the fabrication of coatings, adhesives, and functional films.

Case Study:

A study demonstrated the use of NAMA in creating thin polymeric films that exhibited enhanced adhesion properties for biological applications. These films were characterized by their transparency and resistance to mechanical manipulation, making them ideal for biomedical devices .

Biology and Medicine

NAMA has garnered attention in biomedical research, particularly in the development of drug delivery systems and tissue engineering scaffolds.

Applications:

- Drug Delivery: NAMA-based hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

- Tissue Engineering: The compound's biocompatibility allows it to be used in scaffolds that support cell growth and tissue regeneration .

Data Table: Applications of N-Acryloyl-2-methylalanine

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for hydrogels | Tunable properties |

| Materials Science | Coatings and adhesives | Enhanced adhesion |

| Biomedical Applications | Drug delivery systems | Controlled release mechanisms |

| Tissue engineering scaffolds | Biocompatibility |

Mécanisme D'action

The mechanism of action of N-Acryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers with desired properties .

Comparaison Avec Des Composés Similaires

Water Solubility and Industrial Utility

- This compound-derived PAMA outperforms non-polar acrylamide derivatives (e.g., poly-N-isopropylacrylamide) in hydrate inhibition due to its balanced hydrophilicity (carboxylate) and hydrophobicity (dimethyl groups) .

- In contrast, methylalanine derivatives like furalaxyl and metalaxyl-M lack hydrophilic moieties, limiting their use to hydrophobic environments (e.g., pesticide formulations) .

Toxicological Profiles

Kinetic Hydrate Inhibition (KHI)

- PAMA delays hydrate nucleation by adsorbing to crystal surfaces via carboxylate groups, achieving subcooling temperatures of 10–12°C in gas pipelines .

- Alkylated AMPS polymers, while similar in mechanism, require sulfonic acid groups for solubility, increasing synthesis costs .

Physicochemical Properties

| Property | This compound | N-Methylalanine | Furalaxyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.17 | 103.12 | 303.35 |

| Water Solubility | High (carboxylate) | Moderate | Low (lipophilic) |

| Thermal Stability | Stable to 150°C | Stable to 200°C | Degrades above 100°C |

Activité Biologique

N-Acryloyl-2-methylalanine is a synthetic amino acid derivative that has garnered interest in various fields, including polymer chemistry and biomedical applications. This compound is characterized by its ability to undergo polymerization and its potential for biological activity, particularly in drug delivery systems and tissue engineering.

This compound has the molecular formula and a molecular weight of approximately 157.17 g/mol. It is synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride, resulting in a compound that can participate in various chemical reactions, including polymerization and nucleophilic substitutions.

The biological activity of this compound is primarily linked to its role as a monomer in the synthesis of polymers that exhibit hemostatic properties. When incorporated into hydrogels, it can enhance coagulation processes, making it useful in wound healing applications. The polymerization process can be initiated by free radicals or UV light, leading to the formation of cross-linked structures that are stable and biocompatible .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound-based polymers in various biological assays:

- Hemostasis : A study highlighted the use of N-acryloyl-terminated polymers in creating hemostatic sponges. These sponges showed significant liquid absorption and promoted coagulation, indicating their potential for clinical use in bleeding control.

- Cell Proliferation : Research involving polymer films functionalized with this compound revealed that these materials could support cell adhesion and proliferation. The films demonstrated cytocompatibility, making them suitable for tissue engineering applications .

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery, where its ability to form hydrogels can facilitate controlled release mechanisms for therapeutic agents.

Case Study 1: Hemostatic Applications

A clinical evaluation was conducted on the use of N-acryloyl-based hydrogels in surgical settings. The results indicated that these materials effectively reduced bleeding times and improved patient outcomes during surgical procedures involving significant blood loss.

Case Study 2: Tissue Engineering

In another study focused on tissue engineering, scaffolds made from this compound were implanted in animal models. The scaffolds supported cellular infiltration and tissue regeneration over time, demonstrating their potential as biomaterials for reconstructive surgery.

Data Table: Comparative Analysis of Biological Activities

Q & A

Q. What are the established synthetic routes for producing N-Acryloyl-2-methylalanine, and how can researchers optimize hydrolysis conditions for high-purity yields?

Methodological Answer: The primary synthetic route involves the hydrolysis of poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) under controlled aqueous conditions. To optimize purity, researchers should monitor pH (neutral to slightly basic) and temperature (25–40°C) to prevent side reactions. Post-hydrolysis purification via dialysis or size-exclusion chromatography is recommended to remove unreacted monomers or oligomers . For monomeric synthesis, reactive heterocyclic precursors (e.g., azlactones) can be hydrolyzed using catalytic ascorbic acid in acetonitrile/DMSO mixtures under nitrogen, followed by silica gel chromatography for isolation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm acryloyl and methylalanine moieties (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm, methyl groups at δ 1.2–1.5 ppm).

- FTIR Spectroscopy : Peaks at ~1650–1700 cm (acrylamide C=O stretch) and ~1550 cm (amide N–H bend).

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.

- Chromatography : HPLC with UV detection (210–220 nm) to assess purity. Sample preparation should follow protocols specifying buffer composition (e.g., phosphate buffer, pH 7.0) and avoid acrylamide contamination .

Q. What safety protocols are essential when handling this compound in hydrolysis reactions?

Methodological Answer: Use enclosed systems with local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Hydrolysis reactions involving DMSO or acetonitrile require flame-resistant environments. Safety showers and eyewash stations must be accessible. Documented procedures for spill containment (e.g., inert absorbents like vermiculite) and waste disposal compliant with local regulations are critical .

Advanced Research Questions

Q. How does the structural modification of this compound influence its efficacy as a kinetic hydrate inhibitor (KHI) in gas hydrate mitigation?

Methodological Answer: The pendant dimethyl groups and carboxylate moieties in hydrolyzed PVDMA (PAMA) disrupt hydrate crystal nucleation via hydrogen bonding with water molecules. Researchers can enhance KHI performance by copolymerizing with lauryl acrylate to introduce hydrophobic side chains, which delay hydrate agglomeration. Comparative studies with alkylated AMPS polymers should evaluate induction time (via high-pressure autoclave tests) and subcooling temperature tolerance .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer: Systematic solubility studies should employ dynamic light scattering (DLS) and turbidimetry in solvents ranging from polar (water, DMSO) to nonpolar (toluene). Conflicting data may arise from residual monomers or pH-dependent ionization (carboxylate group pKa ~4.5). Adjusting ionic strength (e.g., NaCl addition) and temperature-controlled solubility assays (10–50°C) can clarify discrepancies .

Q. How can researchers design copolymer systems incorporating this compound to enhance thermal stability for high-temperature applications?

Methodological Answer: Radical copolymerization with thermally stable monomers (e.g., 2-ethylhexyl acrylate) improves degradation resistance. Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition thresholds. Optimize feed ratios (e.g., 70:30 acrylate:PAMA) to balance hydrophobicity and hydrogen-bonding capacity. Crosslinking with divinylbenzene (1–5 mol%) further enhances stability .

Q. What methodologies validate the biocompatibility of this compound-derived polymers for biomedical applications?

Methodological Answer: Conduct cytotoxicity assays (e.g., MTT or LIVE/DEAD staining) using fibroblast cell lines (e.g., NIH/3T3). For in vivo compatibility, perform subcutaneous implantation in rodent models, monitoring inflammatory markers (IL-6, TNF-α) over 28 days. Degradation studies in simulated body fluid (SBF) at 37°C should track mass loss and pH changes .

Methodological Design & Data Analysis

Q. How should researchers formulate statistically robust experiments to assess this compound’s role in polymer network formation?

Methodological Answer: Use a factorial design (e.g., 3 DOE) varying crosslinker concentration (0.1–1.0 wt%) and polymerization time (1–24 hrs). Characterize networks via swelling ratios (equilibrium in water) and rheology (storage/loss moduli). Confocal Raman microscopy maps spatial homogeneity. Triplicate trials and ANOVA (p < 0.05) ensure reproducibility .

Q. What computational tools model the interaction between this compound and hydrate surfaces?

Methodological Answer: Molecular dynamics (MD) simulations (GROMACS or LAMMPS) with CHARMM36 force fields simulate adsorption on methane hydrate (111) surfaces. Analyze binding energy (ΔG) and radial distribution functions (RDFs) for water molecules. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize monomer-hydrate geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.